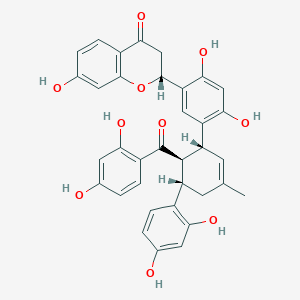
Guangsangon M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guangsangon M is a member of the class of polyphenols consisting of a methylcyclohexene ring attached to a 2,4-dihydroxyphenyl, 2,4-dihydroxybenzoyl and trihydroxyflavanone moieties at positions 5'', 4'' and 3'' respectively (the 2R,3''R,4''R,5''S stereoisomer). Regarded biogenetically as a Diels-Alder adduct, it is isolated from the stem barks of Morus macroura and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a trihydroxyflavanone, a polyphenol, an aromatic ketone and a member of 4'-hydroxyflavanones.
科学的研究の応用
Anticancer Effects in Respiratory and Breast Cancer
Guangsangon E (GSE), a compound related to Guangsangon M, demonstrates significant anticancer effects. In respiratory cancers, GSE induces autophagy and apoptosis in lung and nasopharyngeal cancer cells, evidenced by inhibited cell proliferation and apoptosis induction in A549 and CNE1 cells. The mechanism involves autophagy induction via upregulation of the autophagosome marker LC3 and increased formation of GFP–LC3 puncta in GSE-treated cells. Endoplasmic reticulum (ER) stress, activated through reactive oxygen species (ROS) accumulation, plays a role in this autophagy induction (Shu et al., 2020). Additionally, GSE has shown effectiveness in repressing triple-negative breast cancer (TNBC) cells. It induces mitochondrial dysfunction and leads to mitophagy-related non-apoptotic cell death in TNBC cells, significantly reducing the size and weight of tumors in xenograft tumor nude mice (Shen et al., 2022).
Antioxidant and Anti-inflammatory Activities
Guangsangon compounds, including Guangsangon O and others like Guangsangons F-J, exhibit potent antioxidant activities. These compounds are isolated from Morus macroura and show significant inhibition of malondialdehyde (MDA), a marker of oxidative stress. Some of these compounds also demonstrate moderate anti-inflammatory activities, indicating their potential therapeutic applications in conditions associated with oxidative stress and inflammation (Dai et al., 2004; Dai et al., 2006).
Cytotoxicity Against Cancer Cells
Studies have also highlighted the cytotoxic properties of Guangsangon compounds in various cancer cell lines. For instance, Guangsangon E isolated from hairy root cultures of Morus macroura exhibited potent cytotoxicity against P-388 murine leukemia cell line. This indicates its potential as a therapeutic agent in leukemia treatment (Happyana et al., 2019).
特性
製品名 |
Guangsangon M |
|---|---|
分子式 |
C35H30O10 |
分子量 |
610.6 g/mol |
IUPAC名 |
(2R)-2-[5-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C35H30O10/c1-16-8-24(20-5-2-17(36)10-27(20)39)34(35(44)22-7-4-18(37)11-28(22)40)25(9-16)23-13-26(30(42)14-29(23)41)33-15-31(43)21-6-3-19(38)12-32(21)45-33/h2-7,9-14,24-25,33-34,36-42H,8,15H2,1H3/t24-,25+,33-,34-/m1/s1 |
InChIキー |
MCJGDQGGKNEZHE-AIDFWXSXSA-N |
異性体SMILES |
CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)[C@H]5CC(=O)C6=C(O5)C=C(C=C6)O)O)O |
正規SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



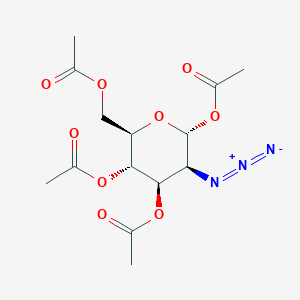

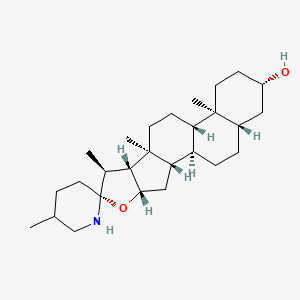

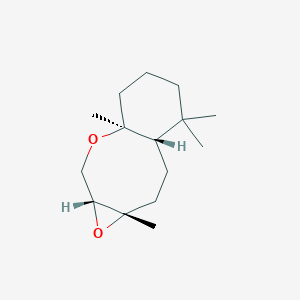


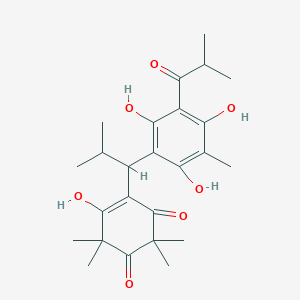
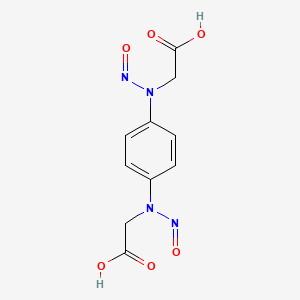
![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,6-dimethyloct-2-enamide](/img/structure/B1249975.png)
![(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1249976.png)


